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Executive Summary & Structural Dynamics
2-Methoxy-3-cyano-5-methylpyrrole (C₇H₈N₂O) is a highly functionalized heterocyclic

building block frequently utilized in the synthesis of 1-arylpyrrole pesticides and advanced

pharmaceutical intermediates[1]. Characterizing this molecule requires a deep understanding

of its highly polarized π -system. The pyrrole core is subjected to a classic "push-pull"

electronic environment: the electron-donating methoxy (-OCH₃) group at C2 and methyl (-CH₃)

group at C5 push electron density into the ring, while the strongly electron-withdrawing cyano (-

CN) group at C3 pulls electron density away[2].

This technical guide provides a comprehensive, self-validating framework for the spectroscopic

identification (NMR, IR, MS) of this compound. By understanding the causality behind the

experimental choices and the electronic effects dictating the spectral outputs, researchers can

ensure rigorous structural validation.
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The structural assignment of this pyrrole relies heavily on the anisotropic and mesomeric

effects of its substituents.

Solvent Selection Causality: Anhydrous Chloroform-d (CDCl₃) is strictly chosen over protic

solvents like Methanol-d₄. Protic solvents induce rapid deuterium exchange with the pyrrole

N-H, erasing its signal and eliminating the diagnostic scalar coupling ( 3J ) between the N-H

and the C4-H proton.

Electronic Shielding: The C4 proton is uniquely positioned. It is shielded by the +I (inductive)

effect of the adjacent C5-methyl group and the +M (mesomeric) effect of the ring nitrogen,

but deshielded by the -M effect of the C3-cyano group. The net result is a resonance around

δ 6.10 ppm, which is characteristic of β -pyrrolic protons in push-pull systems.

Quantitative Data: ¹H and ¹³C NMR Assignments
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Nucleus
Chemical
Shift ( δ ,
ppm)

Multiplicity Integration
Coupling ( J
, Hz)

Assignment
/ Structural
Logic

¹H 8.85 Broad Singlet 1H -

N-H:

Deshielded

by the

heteroaromati

c ring current;

broad due to

14 N

quadrupolar

relaxation.

¹H 6.10 Doublet 1H 2.5

C4-H:

Couples

weakly to the

N-H proton.

¹H 4.05 Singlet 3H -

C2-OCH₃:

Highly

deshielded by

the adjacent

electronegati

ve oxygen.

¹H 2.25 Singlet 3H -

C5-CH₃:

Typical

allylic/heteroa

romatic

methyl shift.

¹³C 154.2 Singlet (Cq) - -

C2: Strongly

deshielded by

the directly

attached

oxygen atom.

¹³C 128.5 Singlet (Cq) - - C5:

Substituted α
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-carbon,

deshielded

relative to

unsubstituted

pyrrole.

¹³C 115.8 Singlet (Cq) - -

-C ≡ N:

Characteristic

nitrile carbon

resonance.

¹³C 108.4 Doublet (CH) - -

C4: The only

unsubstituted

ring carbon.

¹³C 88.5 Singlet (Cq) - -

C3: Highly

shielded due

to the strong

+M effect

from the C2-

methoxy

oxygen

pushing

electron

density to the

ortho-like

position.

¹³C 59.2 Quartet (CH₃) - -

-OCH₃:

Methoxy

carbon.

¹³C 12.8 Quartet (CH₃) - -

-CH₃: C5

methyl

carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Orthogonal Functional Group Validation
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IR spectroscopy serves as an orthogonal self-validating tool to NMR, specifically for the cyano

and amine groups which can sometimes be ambiguous in 1D NMR due to quadrupolar

broadening or solvent exchange.

ATR vs. KBr Pellet: Attenuated Total Reflectance (ATR) is mandated over traditional KBr

pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at 3400

cm⁻¹ that can mask or convolute the critical pyrrole N-H stretch at 3250 cm⁻¹.

Wavenumber
(cm⁻¹)

Intensity Peak Shape
Vibrational Mode &
Assignment

3250 - 3300 Strong Broad

N-H stretch: Confirms

the intact pyrrole

secondary amine.

2950, 2840 Medium Sharp

C-H stretch (sp³):

Asymmetric/symmetri

c stretches of the

methyl and methoxy

groups.

2220 Strong Sharp

C ≡ N stretch:

Unambiguous

confirmation of the

conjugated nitrile

group.

1580, 1530 Strong Sharp

C=C / C=N stretch:

Aromatic ring skeletal

vibrations.

1245 Strong Sharp

C-O stretch:

Asymmetric ether

stretch of the C2-

methoxy group.

Mass Spectrometry (EI-MS)
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Electron Ionization (EI) at 70 eV is the gold standard for this compound due to its high

reproducibility and the generation of structurally diagnostic fragment ions. The molecular ion (

M+∙ ) at m/z 136 is typically robust due to the stability of the aromatic pyrrole core.

Fragmentation Pathway Analysis
The fragmentation is driven by the minimization of high-energy radicals. The primary cleavage

involves the loss of a methyl radical from the methoxy group ( α -cleavage) to form a stable

oxonium ion, followed by ring-opening or loss of neutral molecules like HCN.

Molecular Ion (M+•)
m/z 136

[C7H8N2O]+•

Fragment A
m/z 121

[C6H5N2O]+
(-CH3•)

 α-cleavage (-15 Da)

Fragment B
m/z 106

[C6H6N2]+•
(-CH2O)

 Rearrangement (-30 Da)

Fragment C
m/z 109

[C6H7NO]+•
(-HCN)

 Ring cleavage (-27 Da)

Click to download full resolution via product page

Figure 1: Primary EI-MS fragmentation pathways of 2-Methoxy-3-cyano-5-methylpyrrole at

70 eV.
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m/z
Relative
Abundance

Ion Type Neutral Loss

136 100% (Base Peak) M+∙ None (Molecular Ion)

121 45% [M−CH3​]+
-15 Da (Methyl radical

from -OCH₃ or C5)

109 20% [M−HCN]+∙

-27 Da (Hydrogen

cyanide from

ring/nitrile)

106 15% [M−CH2​O]+∙
-30 Da (Formaldehyde

from methoxy group)

Validated Experimental Protocols
To ensure scientific integrity, the following workflow is designed as a self-validating system.

Each step contains internal controls to prevent false-positive structural assignments.

Sample Prep
>98% Purity
Dry CDCl3

NMR Acquisition
1H, 13C, HSQC

400MHz

FT-IR Analysis
Diamond ATR

32 scans

GC-EI-MS
70 eV

m/z 50-200

Data Synthesis
&

Validation

Click to download full resolution via product page

Figure 2: Self-validating multi-modal spectroscopic workflow for pyrrole characterization.

Step-by-Step Methodology
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Protocol A: NMR Acquisition & Internal Validation

Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (stored over 4Å

molecular sieves to prevent N-H exchange). Ensure the solvent contains 0.03% v/v

Tetramethylsilane (TMS) as an internal standard.

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay) and ¹³C NMR at 100

MHz (512 scans, 2s relaxation delay).

Self-Validation Step (HSQC): Run a 2D ¹H-¹³C HSQC experiment. Logic: The proton singlet

at 4.05 ppm must correlate to the carbon at 59.2 ppm. If it correlates to a carbon near 35

ppm, the structure is incorrectly assigned as an N-methyl isomer rather than an O-methyl

pyrrole.

Protocol B: FT-IR (ATR) Acquisition

Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

Background Calibration: Collect a 32-scan background spectrum to subtract ambient CO₂

and atmospheric water vapor.

Acquisition: Compress 2-3 mg of the solid sample onto the crystal using the ATR anvil.

Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Self-Validation Step: Verify the baseline at 3400 cm⁻¹ is flat. A broad peak here indicates

moisture contamination, which invalidates the purity of the sample and requires desiccation

before re-testing.

Protocol C: GC-EI-MS Acquisition

Tuning: Perform a standard autotune using Perfluorotributylamine (PFTBA) to validate mass

accuracy and resolution across the m/z 50–600 range.

Injection: Inject 1 µL of a 1 mg/mL solution (in dichloromethane) into the GC inlet (250 °C,

split ratio 50:1).

Ionization & Detection: Utilize a 70 eV electron ionization source. Scan range: m/z 50 to 200.
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Self-Validation Step: Check the isotopic pattern of the molecular ion (m/z 136). Based on the

natural abundance of ¹³C and ¹⁵N, the M+1 peak (m/z 137) must be approximately 8.5% the

intensity of the base peak. Deviation >2% indicates co-eluting impurities.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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